(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one
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Overview
Description
(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one is an organic compound with a complex structure that includes a piperidinone ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one typically involves the reaction of 4-methyl-2-nitrophenylhydrazine with piperidin-2-one under specific conditions. One common method involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve the use of solvents like ethanol or acetone and temperatures ranging from room temperature to elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar molecular framework, used in various chemical syntheses.
Uniqueness
(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one is unique due to its specific hydrazone linkage and piperidinone ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17) |
InChI Key |
CPLHDJVBVLLPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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